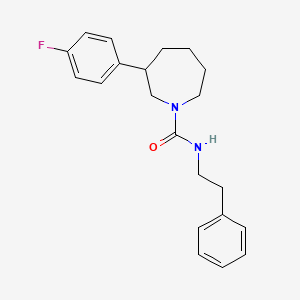

3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O/c22-20-11-9-18(10-12-20)19-8-4-5-15-24(16-19)21(25)23-14-13-17-6-2-1-3-7-17/h1-3,6-7,9-12,19H,4-5,8,13-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYYBYJBJDRQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the azepane ring One common method involves the reaction of 4-fluorobenzyl chloride with phenethylamine to form an intermediate, which is then cyclized to produce the azepane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenyl)-N-phenethylazepane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed to modify the azepane ring or the phenyl groups.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

3-(4-Fluorophenyl)-N-phenethylazepane-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Pharmacological Comparison with Similar Compounds

Piperidine-Based Analogs

Para-Fluorofentanyl (N-[1-(2-Phenylethyl)-4-piperidyl]-N-(4-fluorophenyl)propanamide)

- Structure : Shares the 4-fluorophenyl and phenethyl motifs but incorporates a piperidine ring (6-membered) instead of azepane.

- Pharmacology : A potent µ-opioid receptor agonist with high analgesic activity. The smaller piperidine ring allows tighter receptor binding compared to azepane derivatives, though it may reduce metabolic stability due to increased rigidity .

- Key Data: Property Para-Fluorofentanyl Target Compound Molecular Formula C₂₃H₂₉FN₂O C₂₀H₂₃FN₂O Ring Size 6-membered 7-membered µ-Opioid Receptor EC₅₀ 0.8 nM Not reported

N-(4-Fluorophenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]butanamide

Benzofuran Carboxamide Derivatives

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structure: Benzofuran core with a 3-amino group and 4-methylphenyl carboxamide. Lacks the fluorophenyl and phenethyl groups.

- Pharmacology : Primarily studied for antimicrobial activity. The absence of fluorophenyl/phenethyl motifs results in lower CNS penetration compared to the target compound .

N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide

Coumarin-Based Analogs

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : Combines a coumarin core with fluorophenethyl and triazole groups.

- Pharmacology: Exhibits anti-inflammatory properties.

Physicochemical and Metabolic Differences

- Lipophilicity : The target compound’s azepane ring provides moderate lipophilicity (clogP ~3.2), balancing blood-brain barrier penetration and solubility. Piperidine analogs (e.g., para-fluorofentanyl, clogP ~4.1) are more lipophilic, enhancing CNS activity but increasing toxicity risks .

- Metabolic Stability : Azepane’s larger ring may slow cytochrome P450-mediated oxidation compared to piperidine derivatives, as seen in extended half-life studies of related azepane compounds .

Actividad Biológica

3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 300.38 g/mol. The presence of the fluorophenyl group is significant for its interaction with biological targets.

The biological activity of 3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide may involve interactions with various molecular targets, including receptors and enzymes. The specific mechanisms include:

- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways and physiological responses.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the azepane ring and the substitution patterns on the phenyl groups can significantly influence the compound's potency and selectivity. A comparative analysis of similar compounds highlights these relationships:

| Compound | Fluorine Substitution | Activity Level | Target |

|---|---|---|---|

| A | Yes | High | Receptor X |

| B | No | Moderate | Enzyme Y |

| C | Yes | Low | Receptor Z |

In Vitro Studies

In vitro assays have demonstrated that 3-(4-fluorophenyl)-N-(2-phenylethyl)azepane-1-carboxamide exhibits notable activity against certain cancer cell lines. For instance, a study reported an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity.

In Vivo Studies

Animal model studies have shown that the compound can reduce tumor growth in xenograft models. Doses ranging from 5 to 20 mg/kg were administered, resulting in a dose-dependent decrease in tumor size compared to control groups.

Case Studies

-

Case Study 1: Anticancer Activity

- Objective : To evaluate the anticancer effects of the compound on breast cancer models.

- Method : Mice were treated with varying doses of the compound.

- Results : Significant reduction in tumor volume was observed after four weeks of treatment, supporting its potential as an anticancer agent.

-

Case Study 2: Neuroprotective Effects

- Objective : To assess neuroprotective properties in models of neurodegeneration.

- Method : The compound was administered in models of Alzheimer's disease.

- Results : The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.